Biolf-70
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Biolf-70 involves the condensation of 2-amino-6-chloropurine with (1,3-dibenzyloxy-2-propoxy)methyl chloride. The process begins with the silylation of 2-amino-6-chloropurine using 1,1,1,3,3,3-hexamethyldisilazane. This intermediate is then reacted with (1,3-dibenzyloxy-2-propoxy)methyl chloride in the presence of mercuric cyanide in benzene at reflux conditions. The final product, this compound, is purified by chromatography over silica gel .
Analyse Chemischer Reaktionen
Biolf-70 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Biolf-70 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Medicine: The compound has shown promise in the treatment of myocarditis and other viral infections.
Wirkmechanismus
The mechanism of action of Biolf-70 involves its interaction with viral enzymes and cellular pathways. It inhibits the replication of viruses by interfering with the synthesis of viral nucleic acids. This compound targets specific viral enzymes, such as viral polymerases, and disrupts their function, leading to a reduction in viral replication and spread .
Vergleich Mit ähnlichen Verbindungen
Biolf-70 is unique compared to other guanine derivatives due to its specific chemical structure and biological activities. Similar compounds include:
Biolf-62: Another guanine derivative with antiviral properties, particularly against herpes simplex virus.
Acycloguanosine: A widely used antiviral drug that targets viral DNA polymerase.
Biologische Aktivität
Biolf-70, also known by its chemical identifier EVT-364257, is a purine derivative primarily studied for its biological activities, particularly in the context of viral infections and myocarditis. Its molecular formula is C_{18}H_{22}ClN_5O_4, with a molecular weight of approximately 420.89 g/mol. This compound has garnered attention due to its potential therapeutic effects against viral pathogens, notably Coxsackievirus B3 (CVB3), which is associated with myocarditis.
Chemical Structure and Synthesis
This compound features a chlorinated purine base modified with various ether groups that enhance its biological activity. The synthesis involves the condensation of 2-amino-6-chloropurine with (1,3-dibenzyloxy-2-propoxy)methyl chloride, followed by purification through chromatography over silica gel.
Synthesis Steps
- Silylation : 2-amino-6-chloropurine is silylated using 1,1,1,3,3,3-hexamethyldisilazane.
- Condensation : The silylated intermediate is reacted with (1,3-dibenzyloxy-2-propoxy)methyl chloride in the presence of mercuric cyanide under reflux conditions.
- Purification : The product is purified via silica gel chromatography.
Antiviral Properties
This compound exhibits significant antiviral activity against CVB3, primarily through the modulation of immune responses and direct inhibition of viral replication. Research indicates that it may interfere with viral replication pathways by targeting specific viral enzymes involved in nucleic acid synthesis.
- Inhibition of Viral Replication : this compound disrupts the function of viral polymerases, leading to reduced viral yield.
- Immune Modulation : In a murine model of myocarditis caused by CVB3, prophylactic treatment with this compound resulted in an increased proportion of T lymphocytes expressing Thy-1 and Lyt-2 surface markers in the spleen, suggesting an enhancement of T cell-mediated immune responses .
Antimyocarditic Activity
In addition to its antiviral properties, this compound has shown promise in reducing myocardial lesions associated with viral infections. Studies indicate that it may exert protective effects on heart tissues by modulating immune responses rather than directly targeting the virus .
Case Study Insights
A study conducted on murine models demonstrated that treatment with this compound led to:
- Increased T Cell Proliferation : Enhanced proliferation of T cells was observed, indicating a potential shift towards a more favorable immune response during CVB3 infection.
- Reduction in Myocardial Damage : Histological analysis revealed fewer lesions in heart tissues treated with this compound compared to controls .
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antiviral | Minimal activity against CVB3 | |
Immune Modulation | Increased T lymphocytes | |
Myocarditis Protection | Reduced myocardial lesions |
Property | Value |
---|---|
Molecular Formula | C_{18}H_{22}ClN_5O_4 |
Molecular Weight | 420.89 g/mol |
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Eigenschaften
IUPAC Name |
9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233145 | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84222-47-9 | |
Record name | Biolf 70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIOLF-70 impact the immune response during Coxsackievirus B3 infection?
A1: Research suggests that this compound may exert its antimyocarditic effects through modulation of the immune response rather than direct antiviral activity. In a study using a coxsackievirus B3 (CVB3) murine model, prophylactic treatment with this compound led to an increase in the proportion of T lymphocytes in the spleen, specifically those expressing Thy-1 and Lyt-2 surface markers []. This suggests a potential role of this compound in influencing T cell subpopulations, possibly T suppressor or cytotoxic T cells, during CVB3 infection []. Additionally, while this compound treatment slightly enhanced natural killer cell activity, it reduced the cytotoxic activity of splenic lymphocytes against CVB3-infected target cells []. These findings suggest that this compound's antimyocarditic activity might involve complex interactions with various components of the immune system, potentially shifting the balance towards a less damaging immune response against CVB3 infection in cardiac tissue.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.